1H-1,2,3-Benzotriazol-1-ylmethyl 4-methylbenzene-1-sulfonate
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Overview
Description
1H-1,2,3-Benzotriazol-1-ylmethyl 4-methylbenzene-1-sulfonate is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in multiple scientific fields. This compound is characterized by the presence of a benzotriazole ring and a sulfonate group, which contribute to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,3-Benzotriazol-1-ylmethyl 4-methylbenzene-1-sulfonate typically involves the reaction of 1H-1,2,3-benzotriazole with 4-methylbenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific requirements of the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1H-1,2,3-Benzotriazol-1-ylmethyl 4-methylbenzene-1-sulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the benzotriazole moiety can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases (e.g., triethylamine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired outcome.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield products with different substituents on the benzotriazole ring.
Scientific Research Applications
1H-1,2,3-Benzotriazol-1-ylmethyl 4-methylbenzene-1-sulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of new carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in biochemical assays and as a probe to study enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1H-1,2,3-Benzotriazol-1-ylmethyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations. The sulfonate group enhances the compound’s solubility and reactivity, making it a versatile reagent in chemical synthesis.
Comparison with Similar Compounds
1H-1,2,3-Benzotriazol-1-ylmethyl 4-methylbenzene-1-sulfonate can be compared with other similar compounds, such as:
3-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzoic acid: This compound has a similar benzotriazole moiety but differs in the presence of a carboxylic acid group instead of a sulfonate group.
1-Methyl-1H-1,2,3-benzotriazol-4-amine: This compound features a benzotriazole ring with a methyl group and an amine group, offering different reactivity and applications.
4-(1H-Benzotriazol-1-ylmethylamino)benzoic acid: Similar to the previous compounds, this one has a benzotriazole moiety but includes an amino group and a carboxylic acid group.
The uniqueness of this compound lies in its combination of a benzotriazole ring and a sulfonate group, which provides distinct reactivity and versatility in various chemical reactions and applications.
Properties
IUPAC Name |
benzotriazol-1-ylmethyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-11-6-8-12(9-7-11)21(18,19)20-10-17-14-5-3-2-4-13(14)15-16-17/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAKGWKXWSXBOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCN2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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